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Compound Name: 1-Cyclopropylbutan-1-one

Cat. No.: B1266937

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropylbutan-1-one is a chemical compound of interest in organic synthesis and
medicinal chemistry. Its unique structural motif, featuring a cyclopropyl ring adjacent to a
carbonyl group, imparts distinct chemical properties and reactivity. This document provides a
comprehensive overview of the known chemical and physical properties of 1-
Cyclopropylbutan-1-one, detailed experimental protocols for its synthesis, and a discussion of
its potential relevance in broader chemical and biological contexts. All quantitative data are
summarized in structured tables, and key experimental workflows are visualized using
diagrams for enhanced clarity.

Chemical and Physical Properties

The properties of 1-Cyclopropylbutan-1-one are summarized below. While experimental data
is limited, computed properties from reliable sources provide valuable insights.

Structural and General Information
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Property Value Source

IUPAC Name 1-cyclopropylbutan-1-one PubChem[1]

Molecular Formula C7H120 PubChem[1]

CAS Number 6705-46-0 PubChem[1]
Butyl cyclopropyl ketone,

Synonyms yieyelopropy PubChem[1]

Propyl cyclopropy! ketone

Physical Properties

Experimental values for the physical properties of 1-Cyclopropylbutan-1-one are not readily
available in the cited literature. The table below presents computed data.

Property Value Source
Molecular Weight 112.17 g/mol PubChem[1]
XLogP3-AA (LogP) 1.2 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

Count 1 PubChem[1]
Rotatable Bond Count 2 PubChem[1]
Exact Mass 112.088815002 g/mol PubChem[1]
Monoisotopic Mass 112.088815002 g/mol PubChem[1]
Topological Polar Surface Area  17.1 A2 PubChem|[1]
Heavy Atom Count 8 PubChem[1]
Complexity 92.6 PubChem[1]

Spectral Data

Specific experimental spectral data for 1-Cyclopropylbutan-1-one is not available in the
searched sources. However, characteristic spectral features can be predicted based on its
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structure and data from analogous compounds.

e IH NMR: The spectrum is expected to show characteristic signals for the propyl group (a
triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl
group, and a triplet for the methylene protons adjacent to the carbonyl group). The
cyclopropyl protons would appear as complex multiplets in the upfield region, a characteristic
feature due to the ring strain.[2][3]

e 13C NMR: The carbonyl carbon would exhibit a signal in the downfield region typical for
ketones. Signals for the three distinct carbons of the propyl group and the two distinct
carbons of the cyclopropyl ring are also expected.

« Infrared (IR) Spectroscopy: A strong absorption band characteristic of a carbonyl (C=0)
stretching vibration is expected in the region of 1680-1700 cm~*. The spectrum for the
closely related compound, 1-cyclopropylethanone, shows a strong C=0 stretch, providing a
useful reference.[4][5]

Synthesis and Reactivity
Synthetic Protocols

While a specific, detailed experimental protocol for the synthesis of 1-Cyclopropylbutan-1-one
was not found in the surveyed literature, general methods for the preparation of cyclopropyl
ketones are well-established. A common and effective method involves the cyclization of a y-
chloro ketone under basic conditions. The following is a plausible experimental protocol
adapted from established procedures for similar compounds.[6][7][8]

Reaction Scheme:
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Reactants

G-Chlorohexan-4-on9 (Sodium Hydroxide (NaOHD

Intramolecular
Cyclization

Click to download full resolution via product page

Fig. 1: Synthesis of 1-Cyclopropylbutan-1-one.

Detailed Experimental Protocol:

e Preparation of the y-Chloro Ketone (1-Chlorohexan-4-one): This precursor can be
synthesized via various established organic chemistry methods, for instance, through the
acylation of an appropriate organometallic reagent with a protected y-chlorobutyryl chloride.

¢ Cyclization Reaction:

o A solution of sodium hydroxide (e.g., 1.2 equivalents) in water is prepared in a round-
bottom flask equipped with a reflux condenser and a magnetic stirrer.

o 1-Chlorohexan-4-one (1 equivalent) is added dropwise to the stirred sodium hydroxide
solution.
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o The reaction mixture is heated to reflux for a specified period (e.g., 1-2 hours) to facilitate
the intramolecular cyclization. The progress of the reaction can be monitored by thin-layer
chromatography (TLC) or gas chromatography (GC).

e Work-up and Purification:

o After cooling to room temperature, the reaction mixture is transferred to a separatory
funnel.

o The aqueous layer is extracted multiple times with a suitable organic solvent, such as
diethyl ether or dichloromethane.

o The combined organic extracts are washed with brine, dried over an anhydrous drying
agent (e.g., MgSOa4 or Na2S04), and filtered.

o The solvent is removed under reduced pressure using a rotary evaporator.

o The crude product is then purified by fractional distillation under reduced pressure to yield
pure 1-Cyclopropylbutan-1-one.

Chemical Reactivity

The chemical reactivity of 1-Cyclopropylbutan-1-one is dominated by the interplay between
the cyclopropyl ring and the adjacent carbonyl group.

» Ring-Opening Reactions: The strained cyclopropane ring is susceptible to ring-opening
reactions under various conditions, including acidic, thermal, or transition-metal-catalyzed
reactions. These reactions can proceed via radical or ionic intermediates, leading to a variety
of linear or cyclic products.[9][10][11]

e Reactions at the Carbonyl Group: The carbonyl group undergoes typical reactions of
ketones, such as nucleophilic addition, reduction to the corresponding alcohol (1-
cyclopropylbutan-1-ol), and a-functionalization.

o Cross-Coupling Reactions: Cyclopropyl ketones can participate in cross-coupling reactions
where the C-C bond of the cyclopropyl ring is cleaved and functionalized.[12][13][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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